3-Hydroxy-3-phenylpropanenitrile chemical properties
3-Hydroxy-3-phenylpropanenitrile chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-Hydroxy-3-phenylpropanenitrile
Introduction
3-Hydroxy-3-phenylpropanenitrile is a bifunctional molecule of significant interest in the fields of organic synthesis and pharmaceutical development. As a chiral compound, its enantiomerically pure forms serve as valuable building blocks for complex molecular architectures, most notably in the synthesis of active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and applications, tailored for researchers, chemists, and professionals in drug discovery.
Molecular Structure and Physicochemical Properties
The structural features of 3-Hydroxy-3-phenylpropanenitrile—a hydroxyl group, a nitrile group, and a phenyl ring attached to a chiral center—dictate its chemical behavior and utility.
Nomenclature and Identification
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IUPAC Name : 3-hydroxy-3-phenylpropanenitrile[2]
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Common Synonyms : 3-Phenyl-3-hydroxypropanenitrile, beta-Hydroxybenzenepropanenitrile, 3-hydroxy-3-phenyl-propionitrile[3][4]
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CAS Numbers :
Chemical Structure
The molecule features a benzylic secondary alcohol and a nitrile functional group separated by a methylene bridge. The carbon atom bearing the hydroxyl group is a stereocenter.
Caption: Fig 1. Structure of 3-Hydroxy-3-phenylpropanenitrile with chiral center indicated by *.
Physicochemical Data
The physical properties of this compound are summarized below. It is typically supplied as an off-white waxy solid or a liquid.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO | [3][5] |
| Molecular Weight | 147.17 g/mol | [4][5] |
| Appearance | Off-white solid (Wax) or Liquid | [3][4] |
| Boiling Point | 343.3 °C | [5] |
| Density | 1.128 g/cm³ | [5] |
| Purity | ≥ 97% (HPLC) | [3] |
| Storage Conditions | 2°C - 8°C, in a well-closed container | [3][5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 3-Hydroxy-3-phenylpropanenitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While public experimental data for this specific molecule is limited, a predicted spectrum can be derived from its structure and data from similar compounds.[6]
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¹H NMR : The proton spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, and the hydroxyl proton. The aromatic protons (C₆H₅) would appear in the δ 7.2-7.5 ppm region. The methine proton (-CH(OH)-) would likely be a triplet around δ 5.0 ppm. The adjacent methylene protons (-CH₂CN) would present as a doublet around δ 2.7 ppm.[7] The hydroxyl proton (-OH) signal would be a broad singlet whose chemical shift is dependent on concentration and solvent.[7]
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¹³C NMR : The carbon spectrum would show signals for the nitrile carbon (~118 ppm), the aromatic carbons (125-142 ppm), the carbon bearing the hydroxyl group (~70 ppm), and the methylene carbon (~24 ppm).[7]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch, hydrogen-bonded | 3400 - 3200 (broad) |
| Aromatic Ring | C-H stretch | 3100 - 3000 |
| C=C stretch | 1600, 1450 | |
| Aliphatic Chain | C-H stretch | 3000 - 2850 |
| Nitrile (-C≡N) | C≡N stretch | 2260 - 2240 (sharp, medium) |
Causality: The broadness of the O-H stretch is due to intermolecular hydrogen bonding. The C≡N stretch is a highly characteristic, sharp peak that is a key identifier for nitriles. Data from related cyanohydrins confirm these assignments.[7]
Mass Spectrometry (MS)
Mass spectrometry data from PubChem indicates a fragmentation pattern consistent with the structure.[2]
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Molecular Ion (M⁺) : A peak at m/z 147 would confirm the molecular weight.
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Key Fragments : Common fragments include:
Synthesis and Reactivity
As a cyanohydrin derivative, its synthesis and reactivity are well-defined by the interplay of its functional groups.
Synthesis Pathways
3-Hydroxy-3-phenylpropanenitrile is a homolog of mandelonitrile and can be synthesized via a nucleophilic addition mechanism. A plausible route involves the reaction of benzaldehyde with the anion of acetonitrile.
Caption: Fig 2. Proposed workflow for the synthesis of 3-Hydroxy-3-phenylpropanenitrile.
Protocol: Synthesis via Acetonitrile Anion Addition
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Anion Formation : In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve anhydrous acetonitrile in an anhydrous solvent like THF.
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Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
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Deprotonation : Slowly add a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) to generate the acetonitrile anion. Expertise Insight: The use of a strong, hindered base is critical to ensure complete deprotonation without competing nucleophilic attack on the acetonitrile.
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Addition : Add a solution of benzaldehyde in anhydrous THF dropwise to the cold anion solution.
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Reaction : Allow the reaction to stir at low temperature for several hours until completion (monitored by TLC).
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Workup : Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
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Extraction : Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate).
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Purification : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Asymmetric Synthesis and Resolution
Due to its chirality, obtaining enantiomerically pure forms is crucial for pharmaceutical applications. The (S)-enantiomer is a key intermediate in the synthesis of fluoxetine.[1] Biocatalysis offers a highly efficient method for this.
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Kinetic Resolution : A racemic mixture of 3-hydroxy-3-phenylpropanenitrile can be resolved using immobilized lipases (e.g., from Pseudomonas fluorescens) via transesterification.[1] The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This chemoenzymatic approach provides high enantiomeric excess, which is a significant advantage over classical chemical synthesis.[1]
Chemical Reactivity
The molecule's reactivity is governed by its hydroxyl and nitrile functional groups.
Caption: Fig 3. Key chemical transformations of 3-Hydroxy-3-phenylpropanenitrile.
Applications in Research and Development
This compound is a versatile intermediate with significant value in multiple sectors.
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Pharmaceutical Development : It serves as a crucial building block for various pharmaceuticals.[3] Its application in synthesizing analgesics and anti-inflammatory drugs has been noted.[3] As previously mentioned, the (S)-enantiomer is a documented precursor in the synthesis of the antidepressant fluoxetine.[1]
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Organic Synthesis : The presence of two distinct and reactive functional groups makes it an ideal starting material for creating complex molecules and exploring new chemical space in drug discovery.[3]
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Agrochemicals and Fine Chemicals : It is also utilized in the synthesis of agrochemicals and other fine chemicals, demonstrating its broad utility.[3]
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Flavor and Fragrance Industry : The unique structure suggests potential applications in the development of novel flavoring agents and fragrances.[3]
Safety and Handling
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Handling : Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Storage : Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C.[3][5]
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Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Hydroxy-3-phenylpropanenitrile is a chemically versatile and commercially valuable compound. Its well-defined spectroscopic signature allows for straightforward identification and quality control. The accessibility of its chiral forms, particularly through efficient biocatalytic methods, solidifies its importance as a key intermediate in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is paramount for any researcher or scientist looking to leverage its potential in developing novel molecules and medicines.
References
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- Google Patents. (n.d.). WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile.
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PubChem - National Center for Biotechnology Information. (n.d.). 3-Hydroxy-3-phenylpropanenitrile. Retrieved January 31, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved January 31, 2026, from [Link]
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The Royal Society of Chemistry. (2015). Supplementary Data - A magnetic nanoparticle catalyzed eco-friendly synthesis of cyanohydrins in deep eutectic solvent. Retrieved January 31, 2026, from [Link]
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Arran Chemical Company. (n.d.). (S)-3-Hydroxy-3-phenylpropanenitrile. Retrieved January 31, 2026, from [Link]
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Wikipedia. (n.d.). Mandelonitrile. Retrieved January 31, 2026, from [Link]
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National Center for Biotechnology Information. (2022). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Retrieved January 31, 2026, from [Link]
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Chemistry LibreTexts. (2023). Cyanohydrins. Retrieved January 31, 2026, from [Link]
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PubChem - National Center for Biotechnology Information. (n.d.). Mandelonitrile. Retrieved January 31, 2026, from [Link]
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NIST WebBook. (n.d.). Propanenitrile, 3-hydroxy-. Retrieved January 31, 2026, from [Link]
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Organic Chemistry Tutor. (2024, January 14). Cyanohydrin Formation and Reactions [Video]. YouTube. Retrieved January 31, 2026, from [Link]
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Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved January 31, 2026, from [Link]
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The Organic Chemistry Tutor. (2019, October 30). Cyanohydrin Formation Reaction Mechanism [Video]. YouTube. Retrieved January 31, 2026, from [Link]
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ResearchGate. (n.d.). Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. Retrieved January 31, 2026, from [Link]
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The Good Scents Company. (n.d.). 3-phenyl propionitrile. Retrieved January 31, 2026, from [Link]
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PubChem - National Center for Biotechnology Information. (n.d.). 3-Phenyllactonitrile. Retrieved January 31, 2026, from [Link]
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NIST WebBook. (n.d.). Propanenitrile, 3-hydroxy-. Retrieved January 31, 2026, from [Link]
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